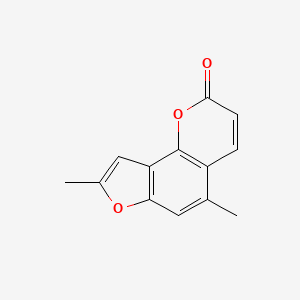![molecular formula C9H13ClO B13795188 [1,1'-Bi(cyclobutane)]-3-carbonyl chloride CAS No. 76730-66-0](/img/structure/B13795188.png)
[1,1'-Bi(cyclobutane)]-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Bi(cyclobutane)]-3-carbonyl chloride is a compound that belongs to the family of bicyclobutanes, which are known for their highly strained ring systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclobutane)]-3-carbonyl chloride typically involves the reaction of [1,1’-Bi(cyclobutane)]-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: The use of continuous flow reactors and other advanced techniques may enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with [1,1’-Bi(cyclobutane)]-3-carbonyl chloride.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Chemistry:
Synthetic Building Block: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold in drug discovery, particularly for designing molecules with specific biological activities.
Industry:
作用机制
The mechanism of action of [1,1’-Bi(cyclobutane)]-3-carbonyl chloride primarily involves its reactivity due to the strained ring system. The high strain energy of the bicyclobutane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions that release strain energy and form more stable products . This strain-release mechanism is a key feature of its reactivity and is exploited in various synthetic applications .
相似化合物的比较
Bicyclo[1.1.0]butane: Another highly strained bicyclic compound with similar reactivity.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog of bicyclo[1.1.0]butane with unique chemical properties.
Uniqueness:
Structural Strain: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride has a unique combination of high strain energy and reactivity, making it distinct from other bicyclic compounds.
Versatility: Its ability to undergo a wide range of chemical reactions makes it a versatile building block in synthetic chemistry.
属性
CAS 编号 |
76730-66-0 |
|---|---|
分子式 |
C9H13ClO |
分子量 |
172.65 g/mol |
IUPAC 名称 |
3-cyclobutylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-9(11)8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2 |
InChI 键 |
MIMKAPUGSLTZFR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2CC(C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



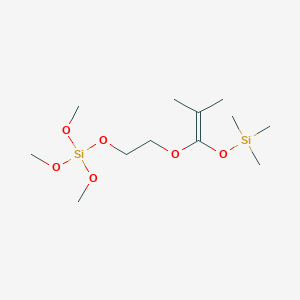

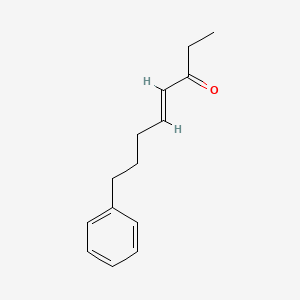
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
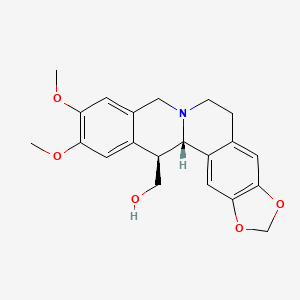
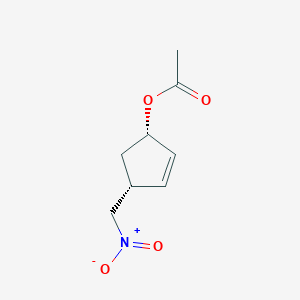

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)

